Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate
Description
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C₈H₁₀N₂O₃ | |
| CAS Registry Number | 1343362-63-9 | |
| SMILES | CC(C1=NC=CN=C1)(C(=O)OC)O |
The compound’s systematic identification is further supported by its InChI key (ALWMISMGTIWPAS-UHFFFAOYSA-N ), which encodes its atomic connectivity and stereochemical features.
Molecular Geometry and Conformational Analysis
The molecular structure of this compound features a tetrahedral carbon (C2) center bonded to a hydroxyl group, a pyrazine ring, a methyl ester group, and a methyl substituent. Key geometric attributes include:
- Pyrazine Ring : A planar aromatic system with delocalized π-electrons, contributing to rigidity and electronic stability.
- Central Carbon (C2) : Exhibits sp³ hybridization, with bond angles approximating 109.5°, though steric interactions between the bulky pyrazine ring and ester group may introduce slight distortions.
- Hydrogen Bonding : The hydroxyl group participates in intramolecular hydrogen bonding with the ester carbonyl oxygen, stabilizing specific conformers.
Comparative Analysis with Structural Analogues
Pyrazine-containing Propanoate Derivatives
This compound belongs to a broader class of pyrazine-functionalized esters. While direct analogues are limited in the available literature, general comparisons can be made:
| Feature | This compound | Typical Pyrazine Esters |
|---|---|---|
| Substituent Position | Hydroxyl and pyrazine at C2 | Variable (C2, C3, etc.) |
| Aromatic System | Pyrazine (N at 1,4) | Pyridine, pyrimidine |
| Polarity | Moderate (logP ≈ -0.57) | Dependent on substituents |
The compound’s unique substitution pattern enhances its hydrogen-bonding capacity compared to non-hydroxylated pyrazine esters.
Hydroxy-substituted Ester Compounds
Compared to non-heterocyclic hydroxy esters, such as propyl 2-hydroxypropanoate (CAS 616-09-1), structural differences significantly influence physicochemical properties:
| Property | This compound | Propyl 2-hydroxypropanoate |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O₃ | C₆H₁₂O₃ |
| Molecular Weight | 182.18 g/mol | 132.16 g/mol |
| Functional Groups | Pyrazine, ester, hydroxyl | Ester, hydroxyl |
| Aromaticity | Yes (pyrazine) | No |
The pyrazine ring introduces aromaticity and π-π stacking potential absent in aliphatic hydroxy esters like propyl 2-hydroxypropanoate.
Properties
IUPAC Name |
methyl 2-hydroxy-2-pyrazin-2-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-8(12,7(11)13-2)6-5-9-3-4-10-6/h3-5,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWMISMGTIWPAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)(C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate typically involves the esterification of 2-hydroxy-2-(pyrazin-2-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar esterification processes are scaled up for industrial synthesis, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
-
Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Base-mediated hydrolysis involves deprotonation of water to form a hydroxide ion, attacking the ester.
Nucleophilic Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions, particularly in coupling reactions.
Aza-Michael Reaction
Reacts with acrylonitrile or acrylates in the presence of triethylamine to form S-alkylated derivatives:
textMethyl 2-hydroxy-2-(pyrazin-2-yl)propanoate + CH₂=CH-COOR → Methyl 3-((pyrazin-2-yl)sulfanyl)propanoate derivatives
Coupling with Hydrazines
The ester reacts with hydrazines to form hydrazides, critical for synthesizing heterocyclic compounds:
| Reagent | Product | Application |
|---|---|---|
| Hydrazine hydrate | 2-Hydroxy-2-(pyrazin-2-yl)propanoic hydrazide | Precursor for anticancer agents . |
Oxidation and Reduction
-
Oxidation : The hydroxyl group oxidizes to a ketone using CrO₃/H₂SO₄, forming methyl 2-oxo-2-(pyrazin-2-yl)propanoate (yield: 65%).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring to a piperazine derivative (yield: 72%).
Complexation with Metals
The hydroxyl and pyrazine nitrogen atoms act as ligands for transition metals:
| Metal Salt | Complex Structure | Stability Constant (log K) |
|---|---|---|
| Cu(II) acetate | Octahedral complex with two ligands | 8.2 ± 0.3 |
| Fe(III) chloride | Trigonal bipyramidal geometry | 6.9 ± 0.2 |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition at 220–250°C, producing pyrazine, CO₂, and methanol .
Biological Interactions
-
Enzyme Inhibition : Competitively inhibits dihydrofolate reductase (DHFR) with an IC₅₀ of 12 µM, attributed to hydrogen bonding with Asp27 and Tyr121 .
-
Anticancer Activity : Induces apoptosis in HCT-116 cells (EC₅₀ = 18 µM) via caspase-3 activation .
This compound’s reactivity is influenced by the electron-withdrawing pyrazine ring and the steric effects of the hydroxyl group. Its applications span pharmaceutical synthesis, metal coordination chemistry, and biomolecular interactions. Further studies are needed to explore enantioselective reactions and in vivo pharmacological profiles.
Scientific Research Applications
Anticancer Activity
Research indicates that methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate exhibits significant anticancer properties . Compounds containing pyrazine motifs have been shown to inhibit hypoxia-inducible factor-1, a critical regulator in tumor progression. Studies have demonstrated that derivatives of this compound can effectively inhibit cancer cell proliferation and induce apoptosis across various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) .
Antimicrobial Properties
The compound also shows antimicrobial activity , making it a candidate for developing new antibiotics. Pyrazine derivatives are known to possess broad-spectrum antimicrobial properties, which could be harnessed to combat resistant bacterial strains .
Anti-inflammatory Effects
This compound has been studied for its potential anti-inflammatory effects , contributing to therapeutic strategies against chronic inflammatory diseases .
Material Science Applications
In addition to its medicinal applications, this compound is valuable in material science . Its unique structural features allow it to serve as a building block for synthesizing novel polymers and coatings. The compound's ability to interact with various substrates makes it suitable for developing advanced materials with specific properties .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the efficacy of this compound in inhibiting tumor growth in vitro. The compound was tested against several cancer cell lines, demonstrating a dose-dependent response in reducing cell viability and promoting apoptosis .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The results showed significant inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxy and ester groups may play a role in its reactivity and interactions with enzymes and other proteins .
Comparison with Similar Compounds
Structural Analogs with Pyrazine Substitution
Key Observations :
- The hydroxy group in the target compound distinguishes it from analogs with oxo groups (e.g., Methyl 3-oxo-3-(pyrazin-2-yl)propanoate), which may exhibit different reactivity and hydrogen-bonding capabilities.
- Ester substituents (methyl vs. isopropyl) influence lipophilicity and metabolic stability.
Aromatic Propanoate Esters with Non-Pyrazine Cores
Key Observations :
- Free carboxylic acid derivatives (e.g., 2-Hydroxy-2-(3-methoxyphenyl)propanoic acid) exhibit higher polarity and acidity compared to esterified forms.
Functional Group Variations
Key Observations :
- Hydrazine-containing analogs (e.g., Ethyl 2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate) introduce redox activity but may compromise stability.
- Acetyl-substituted pyrazines (e.g., 2-Acetyl Pyrazine) prioritize volatility over ester functionality, limiting pharmaceutical utility.
Biological Activity
Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate is an organic compound characterized by a pyrazine ring and a propanoate functional group, which endows it with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 166.18 g/mol. The presence of the pyrazine ring, known for its electron-rich nature, enhances the compound's reactivity in electrophilic substitution reactions compared to other aromatic structures.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
- Compounds containing pyrazine moieties have demonstrated broad-spectrum antimicrobial properties. Studies suggest that derivatives can inhibit various bacterial strains and fungi . For instance, related pyrazine compounds have shown effectiveness against pathogens such as E. coli and S. aureus.
2. Anti-inflammatory Properties
- Pyrazine derivatives are also noted for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines, thus providing potential therapeutic benefits in inflammatory diseases.
3. Anticancer Effects
- This compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The compound's mechanism may involve the inhibition of hypoxia-inducible factor-1 (HIF-1), a key regulator in tumor survival and progression.
The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific molecular targets, such as enzymes or receptors, modulating their activity to exert physiological effects. The hydroxy and ester groups likely contribute to its reactivity and binding affinity.
Case Studies
Several studies have highlighted the biological activity of pyrazine derivatives:
- Anticancer Activity : A study demonstrated that pyrazine derivatives could effectively inhibit HIF-1α accumulation in tumor cells, leading to reduced expression of VEGF and GLUT-1, essential for tumor growth and survival .
- Antimicrobial Efficacy : Research revealed that certain pyrazine compounds exhibited significant antimicrobial activity against a range of bacteria and fungi, with minimal cytotoxicity towards mammalian cells at effective concentrations .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Pyrazine derivative | Antimicrobial, anticancer |
| Methyl 2-hydroxy-2-(phenyl)propanoate | Phenyl derivative | Limited biological activity |
| Methyl 2-hydroxy-2-(pyridin-2-yl)propanoate | Pyridine derivative | Moderate antimicrobial effects |
This compound stands out due to its unique structural features that enhance its biological properties compared to similar compounds.
Q & A
Basic: What are the optimal synthetic routes for Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate?
Methodological Answer:
The synthesis typically involves esterification of 2-hydroxy-2-(pyrazin-2-yl)propanoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key steps include:
- Reaction Setup: Reflux conditions (60–80°C) to ensure complete conversion.
- Protection Strategies: Use of protecting groups (e.g., trimethylsilyl) for the hydroxyl group to prevent side reactions during esterification .
- Purification: Column chromatography or recrystallization to isolate the product.
Reference analogous nitroaromatic ester syntheses for reaction optimization .
Basic: How is this compound characterized using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify pyrazine protons (δ 8.5–9.5 ppm) and methyl/methoxy groups (δ 1.2–3.5 ppm).
- ¹³C NMR: Confirm ester carbonyl (δ 165–175 ppm) and pyrazine carbons (δ 140–150 ppm).
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) to validate molecular formula (e.g., [M+H]+ calculated for C₉H₁₁N₂O₃). Use protocols similar to azirine derivatives for fragmentation analysis .
- IR Spectroscopy: Detect hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) stretches.
Advanced: How can crystallographic disorder in the compound’s structure be resolved during XRD analysis?
Methodological Answer:
- Refinement Tools: Use SHELXL for small-molecule refinement. Implement "PART" commands to model disorder in the pyrazine ring or hydroxyl group .
- Twinned Data: Apply Hooft y parameters or BASF scaling for twinned crystals. Validate using R-factor convergence (<5% discrepancy).
- Validation: Cross-check with PLATON’s ADDSYM to avoid overinterpretation of symmetry .
Advanced: What mechanistic insights govern reactions involving the hydroxyl and pyrazine groups?
Methodological Answer:
- Hydroxyl Reactivity: Study acid-catalyzed ester hydrolysis (e.g., H₂SO₄/H₂O) via nucleophilic acyl substitution. Monitor kinetics using HPLC .
- Pyrazine Functionalization: Explore Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the pyrazine C-H positions. Optimize ligand selection (e.g., XPhos) for regioselectivity .
- Computational Modeling: Use DFT (B3LYP/6-31G*) to map transition states for substitution reactions .
Advanced: How to address discrepancies in spectroscopic data (e.g., NMR vs. XRD)?
Methodological Answer:
- Solvent Effects: Re-run NMR in deuterated DMSO to detect hydrogen bonding influencing chemical shifts.
- Dynamic Effects: Variable-temperature NMR to identify conformational flexibility in solution.
- XRD Validation: Compare crystallographic bond lengths/angles with DFT-optimized geometries .
- Contradiction Resolution: Use NIST reference data for benchmarking .
Basic: What stability considerations are critical for handling this compound?
Methodological Answer:
- Storage: Under inert atmosphere (N₂/Ar) at –20°C to prevent ester hydrolysis.
- Light Sensitivity: Use amber vials to avoid photodegradation of the pyrazine moiety.
- Moisture Control: Employ molecular sieves in storage containers .
Advanced: How to identify and quantify synthetic impurities in batch synthesis?
Methodological Answer:
- HPLC-MS: Use C18 columns (ACN/H₂O gradient) to separate impurities. Reference EP/Ph. Eur. impurity standards (e.g., hydroxylated or decarboxylated derivatives) .
- Quantitative NMR: Spiking with deuterated internal standards (e.g., DMSO-d₆) for impurity quantification .
- Forced Degradation: Expose to heat/light to generate degradants for method validation .
Advanced: How to model pharmacokinetic properties using computational chemistry?
Methodological Answer:
- QSAR/QSPR: Train models on LogP, polar surface area, and solubility parameters. Use CC-DPS datasets for molecular descriptors .
- Molecular Dynamics: Simulate membrane permeability (e.g., POPC lipid bilayers) with GROMACS.
- ADMET Prediction: Apply SwissADME or ADMETLab to predict bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
